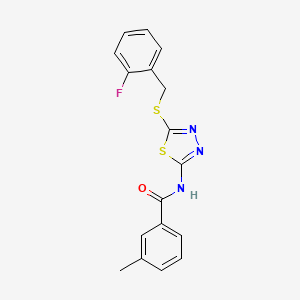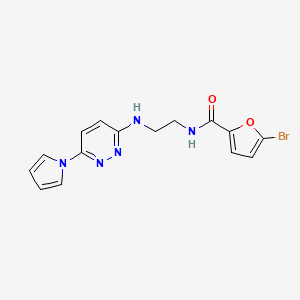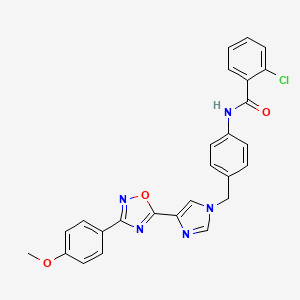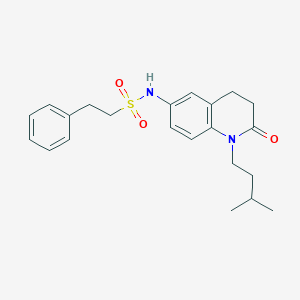![molecular formula C17H15ClN2O5 B2995213 {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 721902-64-3](/img/structure/B2995213.png)
{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate, also known as EPMC, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes or pathways that are involved in cellular processes. Specifically, this compound has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to have low toxicity in vitro, making it a promising candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate in lab experiments is its ability to selectively inhibit the activity of certain enzymes or pathways, making it a powerful tool for studying specific cellular processes. Additionally, this compound has been shown to have low toxicity in vitro, making it a safer alternative to other compounds that may have toxic effects. However, one of the limitations of using this compound in lab experiments is its relatively low potency, which may require higher concentrations or longer exposure times to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of {[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate, including the development of more potent analogs, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, this compound may have potential applications in other scientific research fields, such as neuroscience and immunology, which warrant further investigation.
Métodos De Síntesis
{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate can be synthesized through a multistep process that involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with {[4-(ethoxycarbonyl)phenyl]carbamoyl}methylamine. The final product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate has been shown to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in various cellular processes. In drug discovery, this compound has been used as a lead compound for the development of new drugs that target specific enzymes or pathways. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-24-16(22)11-5-7-12(8-6-11)20-14(21)10-25-17(23)13-4-3-9-19-15(13)18/h3-9H,2,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLNNMSPPABBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2995130.png)

![N-[[1-(4-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2995134.png)


![4-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2995137.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2995141.png)





![(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2995150.png)
![6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2995153.png)